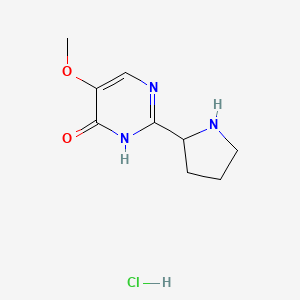

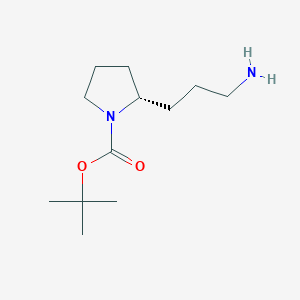

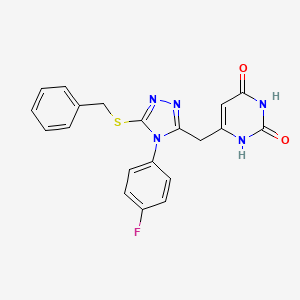

5-Methoxy-2-pyrrolidin-2-yl-1H-pyrimidin-6-one;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-Methoxy-2-pyrrolidin-2-yl-1H-pyrimidin-6-one;hydrochloride” is a chemical compound. The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through various methods. One approach involves the construction of the ring from different cyclic or acyclic precursors . Another method includes the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The pyrrolidine ring is a five-membered nitrogen heterocycle. Its structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional (3D) coverage .Chemical Reactions Analysis

The reaction of donor–acceptor cyclopropanes with primary amines (anilines, benzylamines, etc.) to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation, is one of the chemical reactions that can be used to synthesize pyrrolidine compounds .Applications De Recherche Scientifique

Hybrid Catalysts in Synthesis

Research emphasizes the importance of hybrid catalysts in synthesizing pyrano[2,3-d]pyrimidine scaffolds, which are crucial for medicinal and pharmaceutical industries due to their synthetic applications and bioavailability. The study covers synthetic pathways employing various catalysts for developing substituted pyrano/pyrimidinone derivatives, underscoring the role of such compounds in developing lead molecules for therapeutic applications (Parmar, Vala, & Patel, 2023).

Pyrrolidine in Drug Discovery

Pyrrolidine, a five-membered ring similar in heterocyclic nature to the core structure of the subject compound, is widely used in medicinal chemistry for treating human diseases. The interest in this scaffold is due to its ability to efficiently explore the pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage. This review outlines bioactive molecules with pyrrolidine rings, offering insights into the synthetic strategies and structure-activity relationships of these compounds (Li Petri et al., 2021).

Fluorinated Pyrimidines in Cancer Treatment

The review on fluorinated pyrimidines, particularly focusing on 5-fluorouracil (5-FU), explores their application in treating cancer. It highlights the developments in fluorine chemistry that contribute to the precise use of these compounds, including the synthesis incorporating radioactive and stable isotopes for studying metabolism and biodistribution. The review discusses new insights into how fluorinated pyrimidines perturb nucleic acid structure and dynamics, implicating the role of various enzymes in their cytotoxicity and potential for personalized medicine applications (Gmeiner, 2020).

Pyrimidine Appended Optical Sensors

This review encapsulates the significance of pyrimidine derivatives in creating optical sensors due to their exquisite sensing materials alongside biological and medicinal applications. The ability of pyrimidine derivatives to form coordination and hydrogen bonds makes them suitable as sensing probes, highlighting the interdisciplinary research applications of pyrimidine-based compounds (Jindal & Kaur, 2021).

Mécanisme D'action

Target of action

Without specific information on “5-Methoxy-2-pyrrolidin-2-yl-1H-pyrimidin-6-one;hydrochloride”, it’s challenging to identify its primary targets. Pyrimidinones, a class of compounds that this molecule belongs to, are known to interact with various biological targets, including enzymes, receptors, and transport proteins .

Mode of action

The mode of action of a compound depends on its specific structure and the biological target it interacts with. Pyrimidinones often act by binding to their target proteins and modulating their activity .

Biochemical pathways

Pyrimidinones can influence a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Pyrrolidines, a class of compounds that this molecule belongs to, are known to have diverse pharmacokinetic properties .

Orientations Futures

Propriétés

IUPAC Name |

5-methoxy-2-pyrrolidin-2-yl-1H-pyrimidin-6-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2.ClH/c1-14-7-5-11-8(12-9(7)13)6-3-2-4-10-6;/h5-6,10H,2-4H2,1H3,(H,11,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANZLXURYQXBVOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(NC1=O)C2CCCN2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(Indolizine-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2510012.png)

![2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyrazine](/img/structure/B2510015.png)

![(2Z)-2-amino-3-[(E)-[1-(4-phenoxyphenyl)ethylidene]amino]but-2-enedinitrile](/img/structure/B2510022.png)

![N-methyl-2-[3-(trifluoromethyl)benzoyl]-1-hydrazinecarbothioamide](/img/structure/B2510025.png)

![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(4-fluorophenyl)ethanone](/img/structure/B2510028.png)

![2-methyl-4-oxo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-4H-pyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B2510029.png)